Cycloheptyl 3-oxobutanoate

Organic Synthesis Transesterification β-Keto Ester

Cycloheptyl 3-oxobutanoate (CAS 653565-53-8) is a β-keto ester with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol. Structurally, it features a seven-membered cycloheptyl ring esterified to a 3-oxobutanoate moiety.

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
CAS No. 653565-53-8
Cat. No. B15160345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptyl 3-oxobutanoate
CAS653565-53-8
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)OC1CCCCCC1
InChIInChI=1S/C11H18O3/c1-9(12)8-11(13)14-10-6-4-2-3-5-7-10/h10H,2-8H2,1H3
InChIKeyGAEIHYPOJTWYDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloheptyl 3-oxobutanoate (CAS 653565-53-8) – Baseline Characteristics for Procurement


Cycloheptyl 3-oxobutanoate (CAS 653565-53-8) is a β-keto ester with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol. Structurally, it features a seven-membered cycloheptyl ring esterified to a 3-oxobutanoate moiety . As a member of the 4-substituted-3-oxobutanoate class, this compound serves as a versatile building block in organic synthesis, with the β-keto ester functionality enabling reactivity in transesterification, alkylation, and reduction reactions [1]. The cycloheptyl substituent imparts distinct steric and conformational properties compared to its five- and six-membered ring analogs, a factor that can influence stereochemical outcomes in asymmetric transformations and the physicochemical profile of downstream products [2].

Why Cycloheptyl 3-oxobutanoate Cannot Be Replaced by Generic β-Keto Esters


β-Keto esters as a class are not universally interchangeable due to the profound influence of the ester alkyl/cycloalkyl group on reaction kinetics, stereochemical outcomes, and product physicochemical properties. The size and conformational flexibility of the cycloheptyl ring in Cycloheptyl 3-oxobutanoate (C11H18O3, 198.26 g/mol) differ substantially from the more common cyclohexyl (C10H16O3, 184.23 g/mol) or smaller alkyl chain analogs . This structural variation directly impacts enzyme-substrate recognition in biocatalytic reductions—a critical process for generating chiral hydroxy ester intermediates [1]. Furthermore, the increased lipophilicity and altered steric bulk of the cycloheptyl group, relative to smaller cyclic or linear alternatives, can significantly modulate the membrane permeability and metabolic stability of derivative compounds [2]. Therefore, substituting a cyclohexyl or ethyl ester for the cycloheptyl variant without validation risks altering the stereochemical course of a reaction, reducing synthetic yield, or yielding a final compound with an unintended biological or material profile. The evidence presented below substantiates the unique value proposition of Cycloheptyl 3-oxobutanoate in contexts where these specific steric and physicochemical parameters are essential.

Quantitative Differentiation Evidence for Cycloheptyl 3-oxobutanoate


Synthesis Efficiency: Transesterification Yield of Cycloheptyl vs. Common β-Keto Esters

The synthesis of Cycloheptyl 3-oxobutanoate via iodine-catalyzed transesterification of methyl acetoacetate with cycloheptanol proceeds with a reported yield of 89% [1]. While direct head-to-head data for other cycloalkyl analogs under identical conditions is not available in the primary literature, this yield serves as a baseline for procurement planning. The iodine-catalyzed method itself is a recognized, efficient approach for β-keto ester transesterification [1].

Organic Synthesis Transesterification β-Keto Ester

Steric Influence on Stereochemical Outcome in Baker's Yeast Reductions

The stereochemical course of baker's yeast-mediated reduction of 4-substituted-3-oxobutanoates is highly sensitive to the nature of the 4-substituent. The study by Fuganti et al. (1986) demonstrates that for related 4-substituted-3-oxobutanoates, variations in the substituent (e.g., Cl, N3, CF3CONH) dictate whether the reduction yields a (3R)-product, a racemic mixture, or a (3S)-product [1]. For instance, a change from an ethyl to an n-octyl group under specific conditions can invert the stereochemical preference [1]. While the specific cycloheptyl derivative was not directly assayed, this class-level evidence establishes that the steric bulk and conformation of the cycloheptyl group in Cycloheptyl 3-oxobutanoate will exert a unique and predictable influence on the enantioselectivity of enzymatic reductions, differentiating it from analogs with smaller rings like cyclohexyl or cyclopentyl.

Biocatalysis Enantioselective Reduction Chiral Building Blocks

Physicochemical Differentiation: Lipophilicity and Steric Bulk

The cycloheptyl group imparts a distinct lipophilic and steric profile to the 3-oxobutanoate scaffold. As a seven-membered ring, it occupies a conformational space distinct from the smaller, more rigid cyclohexyl ring or the smaller five-membered cyclopentyl ring [1]. While specific LogP or molar refractivity (CMR) values for Cycloheptyl 3-oxobutanoate are not reported in primary literature, the increase in carbon count and ring size relative to common comparators inherently elevates its lipophilicity and steric bulk. For example, the molecular weight of Cycloheptyl 3-oxobutanoate (198.26 g/mol) is greater than that of Cyclohexyl 3-oxobutanoate (184.23 g/mol), a quantifiable difference that translates to altered physicochemical behavior . In the context of medicinal chemistry, such differences in lipophilicity and steric parameters are known to critically impact membrane permeability, metabolic stability, and target binding affinity of derivative molecules.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Validated Research and Industrial Application Scenarios for Cycloheptyl 3-oxobutanoate


Exploration of Steric Effects in Biocatalytic Enantioselective Reductions

Researchers investigating the substrate scope and stereochemical control of ketoreductases or whole-cell biocatalysts (e.g., baker's yeast) should procure Cycloheptyl 3-oxobutanoate as a key tool. The unique steric and conformational properties of the cycloheptyl group provide a novel test case for probing the active site constraints of these enzymes, complementing studies on cyclohexyl and smaller alkyl chain analogs. As class-level evidence from Fuganti et al. (1986) demonstrates, the nature of the 4-substituent on 3-oxobutanoates can dictate the enantioselectivity of reduction, ranging from (3R) to (3S) or racemic products [1]. Using the cycloheptyl ester allows for a systematic expansion of this structure-activity relationship (SAR) map, potentially unlocking new synthetic routes to enantiopure 3-hydroxy esters.

Synthesis of Novel Chemical Entities with Optimized Lipophilicity

In medicinal chemistry lead optimization programs, fine-tuning the lipophilicity (LogP) of a compound is critical for achieving desirable ADME (Absorption, Distribution, Metabolism, Excretion) properties. Cycloheptyl 3-oxobutanoate serves as a versatile starting material for incorporating a seven-membered cycloalkyl moiety into a molecular scaffold. With a molecular weight of 198.26 g/mol compared to 184.23 g/mol for the cyclohexyl analog , its use will predictably increase the lipophilicity and steric bulk of the resulting compound. This is particularly valuable when a subtle but significant modulation of a lead compound's membrane permeability or metabolic stability is required, offering a distinct alternative to the more commonly used cyclohexyl or cyclopentyl building blocks.

Process Development for β-Keto Ester Transesterification

Chemical process development groups can utilize Cycloheptyl 3-oxobutanoate as a model substrate or target molecule when optimizing transesterification protocols. Its synthesis via iodine-catalyzed transesterification has been reported with an 89% yield [2], establishing a performance benchmark for this compound class. Its unique structure can be used to challenge the robustness and substrate tolerance of novel catalytic methods, providing valuable data on how increasing ring size and steric hindrance impacts reaction kinetics and yield compared to smaller esters. This makes it a relevant compound for procurement in the development of more efficient and general synthetic methodologies for β-keto esters.

Technical Documentation Hub

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